molecular formula C9H10ClNO3 B2690923 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate CAS No. 338399-71-6

2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

Cat. No.: B2690923
CAS No.: 338399-71-6
M. Wt: 215.63
InChI Key: FEHWSWIKQJMTRZ-HWKANZROSA-N
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Description

2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is an organic compound with the molecular formula C9H10ClNO3 It is a carbamate derivative that features a furan ring, a chloroethyl group, and an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate typically involves the reaction of 2-chloroethyl isocyanate with (E)-2-(furan-2-yl)ethenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloroethyl isocyanate+(E)-2-(furan-2-yl)ethenylamine2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate\text{2-chloroethyl isocyanate} + \text{(E)-2-(furan-2-yl)ethenylamine} \rightarrow \text{this compound} 2-chloroethyl isocyanate+(E)-2-(furan-2-yl)ethenylamine→2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The ethenyl group can be reduced to form the corresponding ethyl derivative.

    Substitution: The chloroethyl group can be substituted with other nucleophiles to form different carbamate derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the ethenyl group may produce 2-chloroethyl N-(2-furylethyl)carbamate.

Scientific Research Applications

2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The furan ring and ethenyl linkage may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-chloroethyl N-phenylcarbamate: Similar structure but with a phenyl group instead of a furan ring.

    2-chloroethyl N-methylcarbamate: Similar structure but with a methyl group instead of a furan ring.

    2-chloroethyl N-(2-thienyl)carbamate: Similar structure but with a thienyl group instead of a furan ring.

Uniqueness

2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-4-7-14-9(12)11-5-3-8-2-1-6-13-8/h1-3,5-6H,4,7H2,(H,11,12)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHWSWIKQJMTRZ-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CNC(=O)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/NC(=O)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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